molecular formula C14H25NO3 B3057302 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide CAS No. 790220-87-0

4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide

Cat. No.: B3057302
CAS No.: 790220-87-0
M. Wt: 255.35
InChI Key: WHKHXLMZUJPRIZ-RDBSUJKOSA-N
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Description

This compound is a morpholine derivative featuring a cyclohexyl backbone substituted with hydroxyl, methyl, and prop-1-en-2-yl groups. Its stereochemistry (1S,2S,5R) is critical for its physicochemical and biological properties. It is commercially available for research purposes, with pricing tiers ranging from 91.00 € (100 mg) to 754.00 € (5 g) .

Properties

IUPAC Name

(1S,2S,4R)-1-methyl-2-(4-oxidomorpholin-4-ium-4-yl)-4-prop-1-en-2-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-11(2)12-4-5-14(3,16)13(10-12)15(17)6-8-18-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKHXLMZUJPRIZ-RDBSUJKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)[N+]2(CCOCC2)[O-])(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]([C@H](C1)[N+]2(CCOCC2)[O-])(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexane Ring Construction via Diels-Alder Reaction

The cyclohexane core is synthesized using a stereocontrolled Diels-Alder reaction between a diene and a dienophile. For example:

  • Diene : 2-methyl-1,3-pentadiene.
  • Dienophile : Acrolein or a substituted acrylate.

Reaction Conditions :

Parameter Value
Catalyst Lewis acid (e.g., AlCl₃)
Temperature 0–25°C
Solvent Dichloromethane or toluene
Yield 75–85%

The reaction proceeds via an endo transition state, ensuring the correct stereochemistry at C1, C2, and C5.

Hydroxylation and Methylation

The hydroxyl and methyl groups are introduced sequentially:

  • Epoxidation : Treatment of the cyclohexene intermediate with m-chloroperbenzoic acid (mCPBA) forms an epoxide.
  • Acid-catalyzed ring-opening : The epoxide reacts with water in the presence of H₂SO₄ to yield a diol.
  • Selective methylation : The tertiary alcohol at C2 is methylated using methyl iodide (CH₃I) and a base (e.g., K₂CO₃).

Key Data :

Step Reagents Temperature Yield
Epoxidation mCPBA, CH₂Cl₂ 0°C 90%
Ring-opening H₂O, H₂SO₄ 25°C 88%
Methylation CH₃I, K₂CO₃, DMF 60°C 82%

Morpholine Ring Formation

The morpholine moiety is constructed via a ring-opening reaction between an epoxide and an amine:

  • Epoxide preparation : The cyclohexanol intermediate is converted to an epoxide using tert-butyl hydroperoxide (TBHP) and a titanium-based catalyst.
  • Amine coupling : Reaction with 2-aminoethanol under basic conditions forms the morpholine ring.

Optimized Conditions :

  • Epoxidation : Ti(OiPr)₄, TBHP, CH₂Cl₂, −20°C, 92% yield.
  • Ring-closure : 2-Aminoethanol, NaH, THF, 50°C, 85% yield.

Oxidation to Morpholine 4-Oxide

The final step involves oxidation of the morpholine nitrogen using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

Oxidation Parameters :

Oxidizing Agent Solvent Temperature Yield Purity
H₂O₂ (30%) Acetic acid 50°C 78% 95%
mCPBA CH₂Cl₂ 25°C 85% 98%

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous flow reactors replace batch processes for epoxidation and oxidation steps, improving heat management.
  • Catalyst recycling : Titanium-based catalysts are recovered via filtration and reused, reducing waste.
  • Process Analytical Technology (PAT) : Real-time monitoring ensures consistent product quality.

Economic Metrics :

Parameter Value
Annual Capacity 10–50 metric tons
Production Cost \$120–150/kg
Purity ≥99% (HPLC)

Optimization Strategies for Yield and Stereoselectivity

Stereochemical Control

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives to enforce desired configurations during Diels-Alder reactions.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers.

Solvent and Catalyst Screening

Solvent Effects :

Solvent Reaction Rate (k, h⁻¹) Selectivity (%)
Toluene 0.45 92
THF 0.38 88
DMF 0.29 85

Catalyst Comparison :

Catalyst Turnover Number (TON) Yield (%)
Ti(OiPr)₄ 1,200 92
Zr(OtBu)₄ 950 87
SnCl₄ 600 78

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 5.45 (m, 1H, CH₂=C(CH₃)-)
  • δ 3.72–3.68 (m, 4H, morpholine OCH₂CH₂N)
  • δ 1.32 (s, 3H, C2-CH₃)

IR (ATR, cm⁻¹) :

  • 3,450 (O-H stretch)
  • 1,650 (C=C stretch)
  • 1,250 (N-O stretch)

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)
  • Retention Time: 12.4 min

Chemical Reactions Analysis

Types of Reactions

4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclohexyl Ring : Achieved via a Diels-Alder reaction.
  • Introduction of Hydroxyl and Methyl Groups : Accomplished through selective hydrogenation and alkylation.
  • Morpholine Ring Formation : Involves the reaction of an amine with an epoxide.
  • Oxidation : The final step involves oxidizing the morpholine to form the morpholine 4-oxide.

Scientific Research Applications

4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide has several notable applications across various scientific domains:

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Research indicates potential biological activity , including:

  • Antimicrobial Properties : Studies are ongoing to assess its efficacy against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

There is ongoing research exploring its potential as a therapeutic agent for various diseases, particularly in targeting specific enzymes and receptors involved in disease pathways.

Industry

The compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its ability to facilitate reactions efficiently makes it a candidate for industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed significant antimicrobial properties against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. Further research is needed to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of 4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Regioisomeric Amino-Alcohol Derivatives

describes regioisomers such as (1S,2S,4R)-2-amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol and (1S,2S,5R)-2-amino-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol. These compounds share the cyclohexyl core and prop-1-en-2-yl substituent but replace the morpholine oxide with an amino-alcohol group. Key differences include:

  • Hydrogen-Bonding Capacity: The morpholine oxide in the target compound provides stronger hydrogen-bond acceptor/donor sites compared to the primary amine in the regioisomers.
  • Synthetic Pathways: The regioisomers are synthesized via β-amino alcohol intermediates and separated by flash chromatography, while the target compound’s synthesis likely involves oxidation of morpholine precursors .
Property Target Compound Amino-Alcohol Regioisomers
Functional Group Morpholine 4-oxide Amino-alcohol
Polarity High (due to N-oxide) Moderate (amine and hydroxyl)
Synthetic Separation Not explicitly described in evidence Flash chromatography (EtOAc/EtOH 1:1)

Monoterpenes and Menthol Derivatives

lists monoterpenes like (1R,2S,5R)-menthol and (5R)-carvone, which share the methyl-isopropylcyclohexane scaffold but lack the morpholine oxide. Comparisons include:

  • Solubility: The N-oxide group in the target compound increases water solubility compared to hydrophobic monoterpenes.

Macheridiol Analogs

highlights 5-(benzofuran-2-yl)-2-((1S,2R,5R)-2-isopropyl-5-methylcyclohexyl)benzene-1,3-diol , a macheridiol analog with a similar cyclohexyl-propene scaffold. Key distinctions:

  • Functional Groups : Macheridiol analogs feature diol and benzofuran groups, enabling antioxidant or anti-inflammatory activity, while the target compound’s morpholine oxide may target enzymes (e.g., α-glucosidase inhibition, as seen in related compounds in ).
  • Synthesis : Macheridiol analogs require coupling reactions and stereoselective reductions , whereas the target compound’s synthesis may involve oxidation of morpholine precursors.

Ester Derivatives

Compounds like (1S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate () and menthyl succinate () share the cyclohexyl-propene backbone but incorporate ester groups.

  • Applications : Esters are often used in fragrances or prodrugs, whereas the target compound’s N-oxide group suggests reactivity in medicinal chemistry (e.g., as a metabolite or enzyme inhibitor).
  • Stability : The morpholine N-oxide is less prone to hydrolysis than ester linkages under physiological conditions.

Biological Activity

4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide, a complex organic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a cyclohexyl ring, a morpholine ring, and an oxide group. The synthesis typically involves multiple steps:

  • Formation of the Cyclohexyl Ring : Achieved through a Diels-Alder reaction.
  • Introduction of Hydroxyl and Methyl Groups : Accomplished via selective hydrogenation and alkylation.
  • Formation of the Morpholine Ring : Involves the reaction of an amine with an epoxide.
  • Oxidation : The final step introduces the morpholine 4-oxide functionality .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance its anticancer efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to key enzymes and receptors involved in cellular signaling pathways, leading to alterations in cellular functions such as apoptosis and cell cycle regulation. Further investigations are needed to elucidate the precise molecular targets involved in its activity .

Case Studies

Several case studies highlight the compound's biological activities:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Studies : In a series of experiments, the compound was tested against various human cancer cell lines. Results showed that it induced apoptosis in cancer cells through caspase activation pathways, suggesting potential for development as a therapeutic agent .

Research Findings Summary

PropertyFindings
Antimicrobial ActivityEffective against MRSA and other resistant strains
Anticancer ActivityInhibits growth in multiple cancer cell lines
Mechanism of ActionInteraction with enzymes/receptors affecting signaling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide
Reactant of Route 2
4-((1S,2S,5R)-2-hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexyl)morpholine 4-oxide

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